Cas no 7324-06-3 ((2S)-2-aminopentanamide)

(2S)-2-aminopentanamide is a chiral amino acid derivative characterized by its amide functional group and (S)-configuration at the α-carbon. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. Its structural features, including a primary amine and a polar amide group, enhance solubility and reactivity, making it suitable for coupling reactions and chiral derivatization. The (S)-stereochemistry ensures enantioselective applications, critical for asymmetric synthesis and drug design. High purity grades are available to meet rigorous research and industrial standards, supporting reproducibility in complex chemical processes.
(2S)-2-aminopentanamide structure
(2S)-2-aminopentanamide structure
Product name:(2S)-2-aminopentanamide
CAS No:7324-06-3
MF:C5H12N2O
MW:116.161581039429
MDL:MFCD19203305
CID:3479669
PubChem ID:447593

(2S)-2-aminopentanamide Chemical and Physical Properties

Names and Identifiers

    • PENTANAMIDE, 2-AMINO-, (S)-
    • Pentanamide, 2-amino-, (2S)-
    • (2S)-2-aminopentanamide
    • Norvalinamid
    • SCHEMBL2266247
    • UZRUKLJLGXLGDM-BYPYZUCNSA-N
    • CHEMBL4538528
    • EN300-206211
    • L-norvalinamide
    • AKOS006337414
    • 7324-06-3
    • MDL: MFCD19203305
    • Inchi: InChI=1S/C5H12N2O/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1
    • InChI Key: UZRUKLJLGXLGDM-BYPYZUCNSA-N

Computed Properties

  • Exact Mass: 116.094963011g/mol
  • Monoisotopic Mass: 116.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 82.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1Ų
  • XLogP3: -0.5

(2S)-2-aminopentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-206211-0.25g
(2S)-2-aminopentanamide
7324-06-3
0.25g
$73.0 2023-09-16
Enamine
EN300-206211-1g
(2S)-2-aminopentanamide
7324-06-3
1g
$80.0 2023-09-16
Enamine
EN300-206211-5g
(2S)-2-aminopentanamide
7324-06-3
5g
$260.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2040053-5g
(S)-2-Aminopentanamide
7324-06-3 97%
5g
¥3651.00 2024-07-28
Enamine
EN300-206211-0.1g
(2S)-2-aminopentanamide
7324-06-3
0.1g
$70.0 2023-09-16
Enamine
EN300-206211-0.5g
(2S)-2-aminopentanamide
7324-06-3
0.5g
$77.0 2023-09-16
Enamine
EN300-206211-2.5g
(2S)-2-aminopentanamide
7324-06-3
2.5g
$148.0 2023-09-16
Enamine
EN300-206211-5.0g
(2S)-2-aminopentanamide
7324-06-3
5g
$260.0 2023-06-08
Enamine
EN300-206211-10g
(2S)-2-aminopentanamide
7324-06-3
10g
$513.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2040053-10g
(S)-2-Aminopentanamide
7324-06-3 97%
10g
¥5762.00 2024-07-28

(2S)-2-aminopentanamide Related Literature

Additional information on (2S)-2-aminopentanamide

(2S)-2-Aminopentanamide: A Comprehensive Overview

The compound with CAS No. 7324-06-3, commonly referred to as (2S)-2-aminopentanamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the characteristics, synthesis, and recent advancements related to (2S)-aminopentanamide, providing a detailed and up-to-date analysis.

(2S)-Aminopentanamide is an amino acid derivative with a pentyl side chain and an amide functional group. Its structure consists of a central carbon atom bonded to an amino group (-NH₂), a carboxylic acid amide (-CONH₂), and two methyl groups. The (2S) configuration refers to the stereochemistry at the second carbon atom, which is crucial for its biological activity. This compound is often studied for its role in peptide synthesis and as a building block in medicinal chemistry.

Recent studies have highlighted the importance of (2S)-aminopentanamide in the development of bioactive molecules. Researchers have explored its potential as a precursor for peptide-based drugs, particularly in the design of bioavailability-enhancing agents. The compound's amide group facilitates its incorporation into peptide chains, making it a valuable intermediate in organic synthesis.

In terms of synthesis, (2S)-aminopentanamide can be prepared through various methods, including resolution of racemic mixtures and enantioselective synthesis. The use of chiral catalysts has enabled the efficient production of the (2S) enantiomer, which is critical for maintaining the desired stereochemical properties. These advancements have significantly improved the scalability and cost-effectiveness of producing this compound for research and industrial applications.

The pharmacological properties of (2S)-aminopentanamide have been extensively investigated. Studies have shown that it exhibits moderate bioactivity in vitro, particularly in assays involving enzyme inhibition and receptor binding. Its structural flexibility allows for interactions with various biological targets, making it a promising candidate for drug discovery programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders.

One notable application of (2S)-aminopentanamide is its use as a chiral auxiliary in asymmetric synthesis. This approach has been instrumental in constructing complex molecules with high enantioselectivity, which is essential for developing therapeutically active compounds. Recent breakthroughs in this area have further solidified its role as a versatile tool in organic chemistry.

In addition to its synthetic applications, (2S)-aminopentanamide has been studied for its potential as a nutraceutical ingredient. Preclinical data suggest that it may possess antioxidant and anti-inflammatory properties, which could be beneficial for human health. However, further research is required to validate these findings and establish its safety profile for human consumption.

The growing interest in (2S)-aminopentanamide has led to increased collaboration between academic institutions and pharmaceutical companies. These partnerships aim to accelerate the translation of basic research into clinically relevant therapies. By leveraging advanced technologies such as machine learning and high-throughput screening, researchers are uncovering new insights into the compound's mechanisms of action and therapeutic potential.

In conclusion, CAS No. 7324-06-3 or (2S)-aminopentanamide represents a valuable molecule with diverse applications in chemistry and pharmacology. Its unique structure, stereochemical properties, and versatile functionality make it an essential component in modern drug discovery pipelines. As research continues to evolve, we can expect further innovations that will enhance our understanding of this compound's capabilities and expand its utility across various fields.

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